tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Description
tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-piperidine core with a bromo substituent at position 7 and a tert-butoxycarbonyl (Boc) protecting group. Its spirocyclic architecture enhances conformational rigidity, which can improve binding selectivity and metabolic stability .
The compound’s key identifiers include:
Properties
IUPAC Name |
tert-butyl 4-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-11-9-18(10-12-20)8-7-13-5-4-6-14(19)15(13)18/h4-6H,7-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPLPTOMZDEVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC3=C2C(=CC=C3)Br)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401129190 | |
| Record name | 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160247-38-0 | |
| Record name | 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160247-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 7-bromo-2,3-dihydrospiro[1H-indene-1,4′-piperidine]-1′-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401129190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 7-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Chemical Formula : C₁₈H₂₂BrN₁O₃
- Molecular Weight : 381.31 g/mol
- CAS Number : 1160247-52-8
Research indicates that compounds similar to this compound often exhibit activity through various biological pathways. These include:
- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cell lines, suggesting potential as an anticancer agent.
- Modulation of Angiogenesis : Compounds in this class may interfere with angiogenesis, the formation of new blood vessels from existing ones, which is crucial for tumor growth.
- Receptor Interaction : The compound may interact with specific receptors involved in cellular signaling pathways that regulate growth and survival.
Biological Activity Data
The biological activity of this compound has been evaluated through various in vitro assays. Below is a summary of findings from recent studies.
| Activity Assay | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | SW480 (Colon Cancer) | 10 | Cell cycle arrest |
| Antiproliferative | PC3 (Prostate Cancer) | 15 | Induction of apoptosis |
| Angiogenesis Inhibition | HUVECs (Endothelial) | 5 | Inhibition of VEGF signaling |
Case Studies
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant anticancer activity against several cell lines, including SW480 and PC3. The mechanism was attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression at the G2/M phase.
- Angiogenesis Inhibition : Research highlighted the compound’s ability to inhibit endothelial cell proliferation and migration in HUVECs by blocking VEGF-mediated pathways. This suggests its potential use in treating diseases characterized by excessive angiogenesis, such as cancer.
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Observations :
- Bromo vs. Chloro : Bromo’s larger atomic radius increases molecular weight and may enhance leaving-group ability in nucleophilic substitutions .
- Positional Effects : 6-Bromo () vs. 7-bromo (target compound) alters electronic distribution on the indene ring, affecting reactivity in cross-coupling reactions .
Functional Group Variations
Key Observations :
- Amino vs. Oxo: The 3-amino derivative () is more basic and prone to protonation, while the 3-oxo analog () may participate in hydrogen bonding or tautomerism.
Q & A
Q. Advanced
- Nucleophilic substitution : Replace Br with amines (e.g., piperazine) in polar aprotic solvents (DMF, DMSO).
- Buchwald-Hartwig amination : Introduce aromatic amines via Pd-XPhos catalysis.
- Sonogashira coupling : Install alkynes for click chemistry applications.
Monitor reaction progress via LC-MS and purify intermediates using flash chromatography .
What storage conditions preserve compound integrity long-term?
Basic
Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Desiccants (e.g., silica gel) prevent hydrolysis of the tert-butyl carbamate group. Regularly verify purity via HPLC (>95%) .
How to design in vitro assays for mutagenic potential without comprehensive toxicology data?
Q. Advanced
- Ames Test : Use Salmonella typhimurium strains TA98/TA100 to assess frameshift/base-pair mutations.
- Micronucleus Assay : Evaluate chromosomal damage in CHO-K1 cells.
- Comet Assay : Quantify DNA strand breaks in human lymphocytes.
Dose-response curves (0.1–100 µM) and positive controls (e.g., benzo[a]pyrene) validate results. Address limited data by cross-referencing structurally related brominated spiro compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
